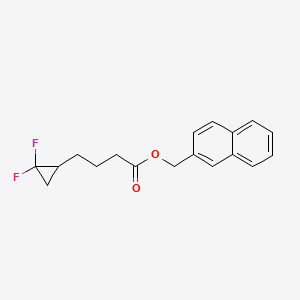
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is a chemical compound that features a naphthalene ring attached to a butanoate ester, which is further substituted with a difluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)butanoic acid with (Naphthalen-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in agrochemical formulations.
Wirkmechanismus
The mechanism by which (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance binding affinity and selectivity towards molecular targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
143952-23-2 |
|---|---|
Molekularformel |
C18H18F2O2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
naphthalen-2-ylmethyl 4-(2,2-difluorocyclopropyl)butanoate |
InChI |
InChI=1S/C18H18F2O2/c19-18(20)11-16(18)6-3-7-17(21)22-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-2,4-5,8-10,16H,3,6-7,11-12H2 |
InChI-Schlüssel |
CAAUPYIRQNUGKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CCCC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
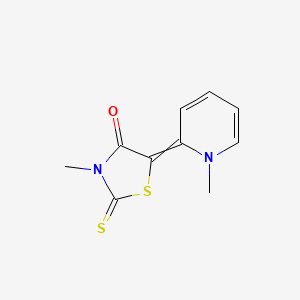
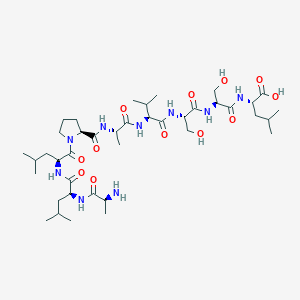


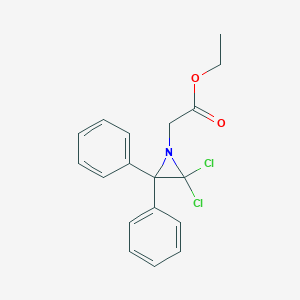
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

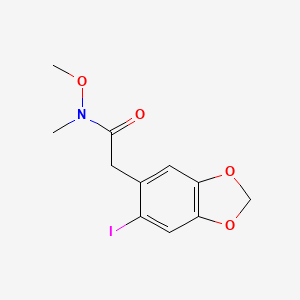
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)
